Methyl 4,6-dimethylnicotinate
Overview
Description
Methyl 4,6-dimethylnicotinate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Application in Biological Effects and Epigenetic Landscape Studies
Methyl 4,6-dimethylnicotinate, along with similar compounds, has been utilized in studies exploring the biological effects of dimethyl sulfoxide (DMSO) on cellular processes and the epigenetic landscape. For instance, Verheijen et al. (2019) demonstrated that DMSO can cause drastic changes in human cellular processes and significantly alter the epigenetic landscape, including DNA methylation profiles in vitro (Verheijen et al., 2019).
2. Use in Protein Modification Studies
In protein modification studies, methyl and dimethyl substituted nicotinoylating agents, such as 2,6-dimethylnicotinic acid, have been used for derivatization of protein N-terminals. Tsumoto et al. (2003) utilized these agents to achieve quantitative modification of the N-terminal of proteins, demonstrating the usefulness of such compounds in biochemical research (Tsumoto et al., 2003).
3. Catalysis and Chemical Reactions
This compound-related compounds have also found applications in catalysis and chemical reactions. Güleç et al. (2017) studied the methylation kinetics of naphthalene over Fe/ZSM-5 zeolite catalysts, revealing insights into the mechanisms and rates of chemical reactions involving methyl-substituted compounds (Güleç et al., 2017).
4. Application in Polymer Chemistry
In the field of polymer chemistry, Gunathilake et al. (2013) synthesized novel semiconducting polymers using 4,6-dimethylpyrimidines, which can be easily deprotonated to form resonance stabilized carbanions, useful for aldol condensation reactions (Gunathilake et al., 2013).
5. Study of Steric and Electronic Effects
Steric and electronic effects of methyl substituents have been investigated using compounds like N-Benzyl-1, 4-dihydronicotinamides with methyl substituents. Takeda et al. (1987) explored these effects based on ultraviolet spectra and redox potential data (Takeda et al., 1987).
Mechanism of Action
Target of Action
Methyl 4,6-dimethylnicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 As a derivative of niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in cellular signaling .
Mode of Action
Niacin and its derivatives are thought to promote the release of prostaglandin D2, which acts locally due to its short half-life . This interaction leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
Niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in various biochemical reactions, including those involved in energy production and DNA repair .
Result of Action
Based on its potential mode of action, it may enhance local blood flow at the site of application through peripheral vasodilation .
Properties
IUPAC Name |
methyl 4,6-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZKJCXLVXCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508851 | |
Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69971-44-4 | |
Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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